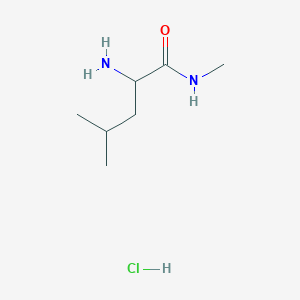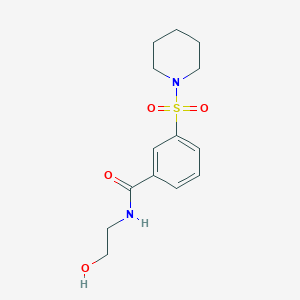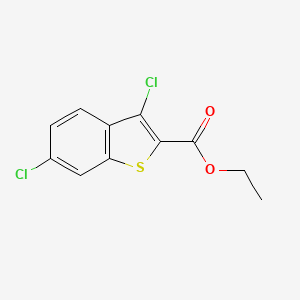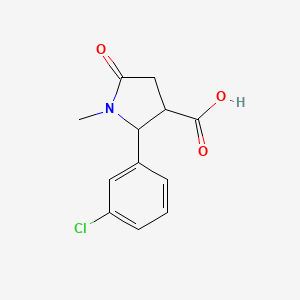![molecular formula C11H10FN3O B6143422 N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 149047-30-3](/img/structure/B6143422.png)
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide (FMC) is an organic compound used in scientific research. It is a synthetic molecule that is commonly used as a building block in the synthesis of other compounds. FMC is a versatile molecule, with a wide range of applications in the field of organic chemistry. It is also used in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide is widely used in scientific research, especially in the field of organic chemistry. It is used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. This compound has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the formation of protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide is not well understood. However, it is believed to act as a ligand to bind to certain proteins and other molecules. This binding can then alter the activity of the protein or molecule, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of effects on biochemical and physiological processes. It has been shown to regulate gene expression, alter protein-protein interactions, and affect the activity of enzymes. It has also been shown to have an effect on cell signaling pathways and the metabolism of certain molecules.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a building block in the synthesis of other compounds. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use. This compound is not soluble in water, and must be dissolved in a polar solvent such as DMF or DMSO. It is also toxic in high concentrations, and must be handled with care.
Orientations Futures
There are a number of potential future directions for the use of N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide in scientific research. It could be used to study the regulation of gene expression and protein-protein interactions in greater detail. It could also be used to explore the effects of this compound on cell signaling pathways and the metabolism of certain molecules. Additionally, this compound could be used to develop new pharmaceuticals and agrochemicals. Finally, this compound could be used to develop new methods of synthesizing other compounds.
Méthodes De Synthèse
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide is synthesized through a number of different methods. The most common method is the reaction of 4-fluorophenylmethyl chloride with 1H-imidazole-1-carboxamide. This reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is typically carried out at room temperature and is usually complete within two hours.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-10-3-1-9(2-4-10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDIEXLQYSGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole](/img/structure/B6143365.png)
![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)


![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)





![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)